molecular formula C11H7F3O B12956401 3-(Difluoromethoxy)-1-fluoronaphthalene

3-(Difluoromethoxy)-1-fluoronaphthalene

Cat. No.: B12956401
M. Wt: 212.17 g/mol
InChI Key: VAGVXTGQMDCZIK-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-1-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The fluorine atom can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1-fluoronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-1-fluoronaphthalene is unique due to the combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

3-(difluoromethoxy)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-10-6-8(15-11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

VAGVXTGQMDCZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)OC(F)F

Origin of Product

United States

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